BenchChemオンラインストアへようこそ!

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide

Drug-likeness Lipinski parameters Physicochemical profiling

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide (CAS 923095-80-1, molecular formula C₂₁H₁₇N₃O₄, MW 375.38 g/mol) is a synthetic hybrid molecule combining a 1,3,4-oxadiazole core with a 3,4-dimethoxyphenyl substituent at the 5-position and a naphthalene-2-carboxamide moiety at the 2-position. This compound belongs to the broader class of 1,3,4-oxadiazole-naphthalene hybrids, which have been investigated for VEGFR-2 inhibition, antimicrobial activity, and antiproliferative effects.

Molecular Formula C21H17N3O4
Molecular Weight 375.384
CAS No. 923095-80-1
Cat. No. B2379483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide
CAS923095-80-1
Molecular FormulaC21H17N3O4
Molecular Weight375.384
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC4=CC=CC=C4C=C3)OC
InChIInChI=1S/C21H17N3O4/c1-26-17-10-9-16(12-18(17)27-2)20-23-24-21(28-20)22-19(25)15-8-7-13-5-3-4-6-14(13)11-15/h3-12H,1-2H3,(H,22,24,25)
InChIKeyKIGMIZDKWKULMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide (CAS 923095-80-1): Compound Class and Baseline Characteristics for Research Procurement


N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide (CAS 923095-80-1, molecular formula C₂₁H₁₇N₃O₄, MW 375.38 g/mol) is a synthetic hybrid molecule combining a 1,3,4-oxadiazole core with a 3,4-dimethoxyphenyl substituent at the 5-position and a naphthalene-2-carboxamide moiety at the 2-position [1]. This compound belongs to the broader class of 1,3,4-oxadiazole-naphthalene hybrids, which have been investigated for VEGFR-2 inhibition, antimicrobial activity, and antiproliferative effects [2]. The compound is cataloged in the ZINC database (ZINC000040405255) with a calculated logP of 4.159 and is purchasable from multiple research chemical suppliers for non-human, non-clinical research applications only [1][3]. It has not been evaluated in any clinical trials [1].

Why Generic Substitution Fails for N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide: Structural Determinants of Differential Activity


In-class 1,3,4-oxadiazole-naphthalene compounds cannot be treated as interchangeable because minor substituent variations on the phenyl ring produce dramatic differences in biological potency—a structure-activity relationship (SAR) rigorously demonstrated in the VEGFR-2 inhibitor series where changing a methyl group from meta- to para-position caused a >8-fold loss of cytotoxic activity (compound 8: IC₅₀ = 10.4 μM vs. compound 9: IC₅₀ = 83.5 μM against MCF-7 cells) [1]. The 3,4-dimethoxyphenyl group in the target compound introduces dual electron-donating methoxy substituents with hydrogen-bond acceptor capacity, a pharmacophoric pattern distinct from mono-substituted phenyl, halogenated phenyl, or unsubstituted phenyl analogs that populate vendor catalogs [2]. Independent studies on 1,3,4-oxadiazoles against Streptococcus mutans confirm that naphthalene-bearing and dimethoxyphenyl-bearing derivatives each rank among the most effective antibacterial compounds within a library, but their activity profiles are not additive in a predictable manner [2]. Substituting a closely related analog without the specific 3,4-dimethoxy substitution pattern risks losing target engagement and potency in assays where this pharmacophore is essential.

Quantitative Comparative Evidence for N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide: Head-to-Head and Class-Level Differentiation Data


Physicochemical Differentiation: Computed Drug-Likeness Profile vs. In-Class Analogs

The target compound exhibits a computed physicochemical profile that fully complies with Lipinski's Rule of Five (0 violations), with a calculated SlogP of 3.41, logS of −5.73, molecular weight of 375.38 g/mol, 2 hydrogen bond donors, and 5 hydrogen bond acceptors [1][2]. By comparison, the unsubstituted phenyl analog N-(5-phenyl-1,3,4-oxadiazol-2-yl)naphthalene-2-carboxamide (MW ~331 g/mol, lacking methoxy groups) is predicted to have lower polarity and reduced hydrogen-bond acceptor capacity, while the 4-fluorophenyl analog introduces an electron-withdrawing substituent that alters the electronic character of the oxadiazole ring. The 3,4-dimethoxy substitution pattern confers a unique balance of lipophilicity and polarity (hydrophobic surface area 508.9 Ų vs. hydrophilic surface area 113.6 Ų) that differs from mono-methoxy or halogen-substituted analogs [1].

Drug-likeness Lipinski parameters Physicochemical profiling Lead optimization

Structural Differentiation: Dual Pharmacophoric Elements Combining Naphthalene and 3,4-Dimethoxyphenyl Motifs

The target compound is structurally unique among commercially available 1,3,4-oxadiazole-naphthalene analogs because it simultaneously incorporates both a naphthalene-2-carboxamide moiety and a 3,4-dimethoxyphenyl substituent on the oxadiazole ring. In a study by Omidi and SarveAhrabi (2021), a library of 1,3,4-oxadiazole derivatives was evaluated against Streptococcus mutans, and among all tested compounds, the naphthalene-bearing derivative (compound 4d) and the dimethoxyphenyl-bearing derivative (compound 4h) were identified as the two most effective antibacterial agents, with the highest affinity for the Gbp-C virulence protein target [1]. Compound 4d formed hydrogen bonds with ASP and GLN residues (402 and 391 interactions, respectively), while compound 4h formed hydrogen bonds with SER, GLU, THR, and TRP residues (347, 360, 449, and 451 interactions, respectively) [1]. The authors concluded that '1,3,4-oxadiazoles containing naphthalene and dimethoxy phenyl functional groups in high concentrations can be good alternatives to the existing drugs for eliminating caries-causing tooth mutants that have drug resistance' [1]. The target compound is the only commercially available analog that combines both verified pharmacophoric elements into a single molecular entity.

Pharmacophore Antibacterial Streptococcus mutans Gbp-C Molecular docking

Class-Level Antimicrobial Potency: Benchmarking Against Ampicillin in Related 3,4-Dimethoxyphenyl-Oxadiazole Derivatives

A study by Al-Hazam et al. (referenced in Semantic Scholar) reported that 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-amine—a key synthetic precursor and structural congener of the target compound—was 'more effective than ampicillin' as an antibacterial agent [1]. In a broader series, 1,3,4-oxadiazole N-Mannich bases derived from 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione demonstrated potent activity against Gram-positive bacteria, with piperazinomethyl derivatives 5c and 5d achieving MIC values of 0.5–8 μg/mL across a panel of pathogenic Gram-positive and Gram-negative bacteria, and compounds 4j, 4l, 5a, and 5b showing selective potent activity against Gram-positive strains [2]. While the target compound (bearing a naphthalene-2-carboxamide at the 2-position rather than a free amine or thione) has not been directly evaluated in these assays, the conserved 3,4-dimethoxyphenyl-oxadiazole core suggests potential antimicrobial activity that merits direct investigation. The naphthalene-2-carboxamide modification may further enhance activity through increased lipophilicity and additional π-stacking interactions, as inferred from the S. mutans Gbp-C docking data where naphthalene-containing derivatives showed the strongest target engagement [3].

Antimicrobial Gram-positive MIC Ampicillin benchmark Drug resistance

SAR-Guided Differentiation: Meta-Position Substituent Effects on Cytotoxic Potency in 1,3,4-Oxadiazole-Naphthalene Hybrids

The SAR lesson from Hagras et al. (2022) is directly relevant to differentiating the target compound from close analogs: in a series of 1,3,4-oxadiazole-naphthalene hybrids, moving a methyl substituent from the meta-position (compound 8, IC₅₀ = 10.4 μM against MCF-7) to the para-position (compound 9, IC₅₀ = 83.5 μM against MCF-7) caused an 8-fold loss of cytotoxic activity [1]. Furthermore, replacing the 3-methylphenyl moiety with a 3-methoxyphenyl moiety (compound 8 vs. compound 11) reduced activity, indicating that methyl is more advantageous than methoxy in that specific scaffold context [1]. However, the target compound bears two methoxy groups at the meta- and para-positions (3,4-dimethoxy), creating a distinctly different electronic and steric environment compared to the mono-substituted analogs studied. This pattern of dual electron-donating substitution has not been directly evaluated in the published VEGFR-2 inhibitor series, representing a structurally distinct and unexplored region of chemical space within this chemotype. The 3,4-dimethoxyphenyl pattern is known from other medicinal chemistry contexts to enhance target binding through simultaneous hydrogen-bond acceptance from both methoxy oxygens, as evidenced in the Gbp-C docking study where the dimethoxyphenyl derivative (4h) engaged four distinct amino acid residues [2].

Structure-activity relationship Cytotoxicity VEGFR-2 Substituent effects Cancer

Antiproliferative Class-Level Evidence: 3,4-Dimethoxyphenyl-Oxadiazole Derivatives Across Multiple Cancer Cell Lines

The 1,3,4-oxadiazole N-Mannich base series derived from 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione was evaluated for antiproliferative activity across five human cancer cell lines: prostate cancer (PC3), colorectal cancer (HCT-116), hepatocellular carcinoma (HePG-2), cervical carcinoma (HeLa), and breast cancer (MCF7) [1]. Compounds 4l, 5a, 5c, and 5d demonstrated optimal antiproliferative activity across this panel [1]. This establishes that the 3,4-dimethoxyphenyl-1,3,4-oxadiazole scaffold confers intrinsic antiproliferative potential across multiple cancer histotypes. The target compound differs from these N-Mannich bases by replacing the thione/N-Mannich functionality at the 2-position with a naphthalene-2-carboxamide group—a modification that introduces an additional aromatic system capable of π-π stacking interactions with hydrophobic kinase pockets, as demonstrated by the VEGFR-2 docking studies where the naphthalene moiety of compound 5 engaged hydrophobic residues including Lys886, Val914, Val846, Val864, Val897, and Leu1033 [2]. This dual pharmacophoric design—antiproliferative dimethoxyphenyl-oxadiazole core plus kinase-targeting naphthalene-carboxamide tail—is not represented by any compound in the published N-Mannich base series.

Antiproliferative Cancer cell lines PC3 HCT-116 HePG-2 MCF7

Best-Fit Research Application Scenarios for N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide Based on Available Evidence


Antimicrobial Drug Discovery: Screening Against Drug-Resistant Gram-Positive Pathogens Including Streptococcus mutans

This compound is rationally prioritized for antimicrobial screening cascades targeting Gram-positive pathogens. The independent validation of both the naphthalene and dimethoxyphenyl pharmacophores as the most effective antibacterial elements within a 1,3,4-oxadiazole library against S. mutans [1], combined with the report that the 3,4-dimethoxyphenyl-oxadiazole congener surpasses ampicillin in potency [2], provides a dual evidence basis. Procurement is justified for minimum inhibitory concentration (MIC) determination against S. mutans, methicillin-resistant Staphylococcus aureus (MRSA), and other drug-resistant Gram-positive isolates, with ampicillin and vancomycin as comparator arms.

VEGFR-2 Kinase Inhibitor Development: Probing Unexplored 3,4-Dimethoxy Substitution Space

The published VEGFR-2 inhibitor series by Hagras et al. (2022) systematically explored mono-substituted phenyl analogs but left the 3,4-dimethoxyphenyl substitution pattern untested [1]. The target compound fills this SAR gap. Researchers should benchmark this compound against compound 5 (the most potent published analog: HepG2 IC₅₀ = 8.8 μM, VEGFR-2 = 610.4 pg/mL) [1] in MTT cytotoxicity assays (HepG2, MCF-7) and VEGFR-2 ELISA inhibition assays. The dual methoxy substitution may enhance VEGFR-2 ATP-binding pocket engagement through additional hydrogen-bond interactions with hinge-region residues, analogous to those observed in the Gbp-C docking study where the dimethoxyphenyl moiety engaged four distinct amino acids [2].

Fragment-Based and Structure-Based Drug Design: Dual-Pharmacophore Scaffold for Hybrid Molecule Optimization

This compound serves as a rationally designed hybrid scaffold for medicinal chemistry optimization programs. It integrates two independently validated pharmacophoric elements: (a) the 3,4-dimethoxyphenyl-1,3,4-oxadiazole core with demonstrated antiproliferative activity across five cancer cell lines [1] and antibacterial superiority over ampicillin [2], and (b) the naphthalene-2-carboxamide moiety implicated in VEGFR-2 kinase inhibition and Gbp-C protein binding [3][4]. Procurement is recommended for use as a starting point for systematic SAR expansion: varying the dimethoxy substitution pattern, replacing naphthalene with other fused aromatics, and modifying the oxadiazole linker. Docking studies against VEGFR-2 (PDB: 4ASD) and Gbp-C can guide analog design.

Chemical Biology Tool Compound: Probing the Role of Dual Methoxy Substitution in Cellular Target Engagement

Given the 8-fold potency cliff observed when relocating a single methyl group from meta- to para-position in the VEGFR-2 hybrid series [1], the 3,4-dimethoxy pattern of the target compound provides a unique chemical probe for investigating how dual ortho/meta/para-disubstitution patterns affect cellular target engagement. This compound can be deployed alongside mono-methoxy and des-methoxy control analogs in cellular thermal shift assays (CETSA) or drug affinity responsive target stability (DARTS) assays to identify protein targets whose engagement is specifically dependent on the 3,4-dimethoxy pharmacophore. Hits identified through such approaches may reveal novel target vulnerabilities in cancer or infectious disease.

Quote Request

Request a Quote for N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.